molecular formula C19H20N2O3 B5547909 ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate

ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate

Cat. No. B5547909
M. Wt: 324.4 g/mol
InChI Key: LQUBHRFJCLXLSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the quinoline ring. For example, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized via cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, displaying potential for application in liquid crystal displays due to their fluorescent properties (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and applications. The crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate revealed a six-membered ring adopting a boat conformation, providing insights into the molecular geometry that influences its chemical reactions and properties (Wangchun Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their properties for specific applications. The synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) demonstrated efficient routes to obtain compounds with potential biological activities (Mizuno et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, are essential for their application in various fields. For instance, the synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals, highlight the importance of understanding these compounds' physical properties for pharmaceutical applications (Marco-Contelles et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo electrophilic and nucleophilic reactions, define the utility of quinoline derivatives in synthesis and applications. For example, a study on the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides via a domino process sheds light on the versatility of quinoline compounds in organic synthesis (Tummatorn et al., 2013).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

The synthesis of complex heterocyclic compounds is a key area of research in organic chemistry due to their wide applications, including in pharmaceuticals, agrochemicals, and materials science. Ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate and related compounds have been extensively studied for their versatility in synthesizing novel heterocyclic frameworks.

One study details the synthesis of novel perianellated tetracyclic heteroaromatics, showcasing the potential of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, in creating complex molecular architectures through reactions with primary amines and triethyl orthoformate. This work illustrates the compound's role in synthesizing tetracyclic derivatives with potential applications in material science and pharmaceuticals (Mekheimer, et al., 2005).

Another study highlights the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for liquid crystal displays (LCDs). This underscores the significance of structurally related quinoline carboxylates in developing materials with specific optical properties, indicating potential applications in advanced display technologies (Bojinov & Grabchev, 2003).

Photovoltaic and Semiconductor Applications

Research into the photovoltaic properties of quinoline derivatives demonstrates the application potential of these compounds in developing organic-inorganic photodiodes. A study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives illustrates their use in fabricating devices that show promising rectification behavior and photovoltaic properties under illumination. This opens avenues for their application in solar energy conversion and photodetector technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Advanced Material Design and Fabrication

The development of novel materials for electronic and optical devices is another area where related quinoline compounds find application. The design, synthesis, and optical characterization of pyrimidine fused quinolone carboxylate moieties for photodiode applications highlight the potential of these compounds in creating nanostructured films for organic photodiodes. These materials demonstrate unique optical behaviors, making them suitable for manufacturing photodiodes with enhanced performance (Elkanzi, et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The study of quinoline derivatives is a rich field with many potential directions for future research. These could include exploring the compound’s potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

properties

IUPAC Name

ethyl 8-ethyl-4-(furan-2-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-7-5-9-15-17(13)21-12-16(19(22)23-4-2)18(15)20-11-14-8-6-10-24-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBHRFJCLXLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-ethyl-4-(furan-2-ylmethylamino)quinoline-3-carboxylate

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